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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799823

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sofosbuvir impurity N, a known

diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Understanding the profile,

synthesis, and characterization of such impurities is critical for ensuring the safety, efficacy, and

quality of the final drug product. This document outlines the molecular properties of Sofosbuvir
impurity N, detailed analytical methodologies for its identification, and a potential synthetic

pathway.

Molecular Profile of Sofosbuvir Impurity N
Sofosbuvir impurity N is a diastereoisomer of Sofosbuvir, meaning it has the same molecular

formula and sequence of bonded atoms but differs in the three-dimensional orientation of its

atoms. This stereochemical difference can impact its biological activity and safety profile.

Identifier Molecular Formula Molecular Weight Description

Sofosbuvir Impurity N C₂₀H₂₅FN₃O₉P 501.404 g/mol
A diastereoisomer of

Sofosbuvir.
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Analytical Methodologies for Impurity Profiling
The primary method for the detection and quantification of Sofosbuvir and its impurities is

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol

is a composite of methodologies described in forced degradation studies of Sofosbuvir, which

are designed to identify potential impurities.

Stability-Indicating RP-HPLC Method
This method is designed to separate Sofosbuvir from its potential degradation products and

related impurities, including diastereoisomers like impurity N.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array

(PDA) detector.

Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.

Mobile Phase: A gradient or isocratic mixture of 0.1% trifluoroacetic acid in water and

acetonitrile (typically in a 50:50 v/v ratio for isocratic elution).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 260 nm.

Injection Volume: 20 µL.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

Prepare a stock solution of the Sofosbuvir sample (bulk drug or formulation) in a suitable

diluent (e.g., a 50:50 mixture of water and acetonitrile).
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For the analysis of tablet dosage forms, weigh and finely powder a representative number of

tablets. An amount of powder equivalent to a single dose is then dissolved in the diluent.

The solution may require sonication to ensure complete dissolution.

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC

system.

Procedure:

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the prepared sample solution.

Monitor the chromatogram for the elution of Sofosbuvir and any impurity peaks. The

retention time for Sofosbuvir is typically around 3.7 minutes under these conditions, with

impurities eluting at different retention times.

Workflow for Impurity Identification and
Characterization
The following diagram illustrates a typical workflow for the identification and structural

elucidation of impurities like Sofosbuvir impurity N, often initiated through forced degradation

studies.
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Caption: Workflow for the Identification of Sofosbuvir Impurities.
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Potential Synthetic Pathway for a Sofosbuvir
Impurity
The following diagram outlines a generalized, multi-step synthetic route for a Sofosbuvir

impurity, based on a disclosed patent for the preparation of such compounds. This provides a

logical framework for understanding how these impurities might be formed during the

manufacturing process.

Hypothetical Synthesis of a Sofosbuvir Impurity

Step 1: Base-catalyzed reaction of Intermediate I

Step 2: Acid-mediated reaction of Intermediate II

Step 3: Base-mediated reaction of Intermediate III

Step 4: Acylation of Intermediate IV with Benzoyl Chloride

Step 5: Reaction of Intermediate V

Step 6: Final cyclization/reaction with an alkali to yield the impurity

Click to download full resolution via product page
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Caption: Generalized Synthetic Route for a Sofosbuvir Impurity.

To cite this document: BenchChem. [Sofosbuvir Impurity N: A Comprehensive Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799823/docs#sofosbuvir-impurity-n-a-
comprehensive-technical-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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